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Core Science & Biosynthesis

Foundational

Structural and Crystallographic Analysis of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one: A Technical Guide

Executive Summary 4-Iodo-5-methoxy-2,3-dihydroinden-1-one (CAS: 896133-00-9) is a highly functionalized bicyclic building block of significant interest in medicinal chemistry and crystal engineering[1]. The rigid indanon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Iodo-5-methoxy-2,3-dihydroinden-1-one (CAS: 896133-00-9) is a highly functionalized bicyclic building block of significant interest in medicinal chemistry and crystal engineering[1]. The rigid indanone core, coupled with the electron-donating methoxy group and the highly polarizable, heavy iodine atom, makes this compound an excellent candidate for structure-based drug design—particularly in the development of cholinesterase inhibitors and targeted therapeutics[2].

This whitepaper provides an in-depth technical guide to the Single-Crystal X-ray Diffraction (SCXRD) analysis of this compound. By detailing self-validating experimental workflows, data refinement causality, and the supramolecular mechanics of halogen bonding, this guide serves as an authoritative reference for researchers conducting structural characterization of halogenated indanone derivatives.

Chemical Context & Structural Significance

The arylidene indanone scaffold is a privileged structure in pharmacology[2]. The specific substitution pattern of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one introduces unique electronic and steric properties:

  • The Indanone Core: Provides a rigid, planar framework that limits conformational entropy, making it ideal for docking into narrow enzymatic pockets (e.g., the AChE gorge).

  • The 5-Methoxy Group: Acts as a strong electron-donating group via resonance, increasing the electron density of the aromatic ring while providing a hydrogen-bond acceptor site.

  • The 4-Iodine Atom: Iodine is highly polarizable. The electron-withdrawing nature of the sp2 hybridized carbon creates a localized region of positive electrostatic potential on the outermost surface of the iodine atom, known as a σ -hole . This enables highly directional non-covalent interactions (halogen bonding) with Lewis bases[3].

Interactions Core 4-Iodo-5-methoxy- 2,3-dihydroinden-1-one Iodine Iodine Atom (Z=53) σ-hole Donor Core->Iodine Carbonyl Carbonyl Oxygen Lewis Base Acceptor Core->Carbonyl Methoxy Methoxy Group Steric Director Core->Methoxy HalogenBond Halogen Bond (I···O=C) Iodine->HalogenBond Electrophilic Attack Carbonyl->HalogenBond Nucleophilic Attack CrystalLattice 1D Supramolecular Chain Assembly HalogenBond->CrystalLattice Drives Packing

Fig 1. Mechanistic pathway of supramolecular assembly driven by halogen bonding.

Self-Validating Experimental Protocols

To achieve publication-quality crystallographic data, the workflow must be meticulously controlled. The following step-by-step methodology explains not just the how, but the why behind each experimental choice.

Crystal Growth via Vapor Diffusion

Objective: Obtain single crystals of suitable size (typically 0.1×0.1×0.2 mm) with minimal defects or twinning. Causality: Slow vapor diffusion is preferred over rapid solvent evaporation because it maintains a low, constant state of supersaturation, allowing molecules to thermodynamically align via weak halogen bonds rather than kinetically precipitating into amorphous powders.

  • Preparation: Dissolve 20 mg of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one in 1.0 mL of Dichloromethane (DCM) in a small inner vial. Reasoning: DCM is an excellent solvent for halogenated aromatics.

  • Antisolvent Chamber: Place the inner vial inside a larger outer vial containing 5.0 mL of Hexane.

  • Diffusion: Seal the outer vial tightly. Allow the volatile Hexane to slowly diffuse into the DCM over 3–7 days at ambient temperature (20 °C).

  • Harvesting: Isolate the resulting colorless/pale-yellow block crystals under a polarized light microscope submerged in a perfluorinated polyether oil (e.g., Fomblin) to prevent solvent loss and mechanical stress.

SCXRD Data Collection

Causality: Data must be collected at cryogenic temperatures (100 K). The heavy iodine atom (Z=53) causes significant thermal smearing at room temperature. Cooling reduces the Debye-Waller factors (thermal ellipsoids), allowing for the precise resolution of the lighter carbon and oxygen atoms in the methoxy and carbonyl groups.

  • Mount the oil-coated crystal onto a MiTeGen loop and transfer it immediately to the goniometer equipped with an N2​ cold stream (100 K).

  • Utilize a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å). Note: Mo K α is highly recommended to minimize the severe X-ray absorption caused by iodine.

  • Collect full sphere data utilizing ω and ϕ scans to ensure high redundancy and completeness (>99%).

Data Reduction and Refinement

Causality: Iodine strongly absorbs X-rays, leading to systematic errors in reflection intensities. Empirical absorption correction is non-negotiable to prevent non-positive definite (NPD) thermal parameters and residual electron density ripples.

  • Integration: Integrate the raw frames using standard software (e.g., APEX3/SAINT).

  • Absorption Correction: Apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL [4]. All non-hydrogen atoms must be refined anisotropically.

  • Hydrogen Treatment: Place hydrogen atoms in calculated positions using a riding model (HFIX 43 for aromatic/aliphatic, HFIX 137 for the methoxy methyl group) to ensure geometric consistency.

Workflow N1 Compound Purification (>99% Purity) N2 Vapor Diffusion Crystallization (DCM/Hexane) N1->N2 N3 SCXRD Data Collection (Mo Kα, 100 K) N2->N3 N4 Data Reduction & Absorption Correction (SADABS) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 CIF Validation & Archiving (checkCIF) N5->N6

Fig 2. Step-by-step SCXRD experimental and computational workflow.

Crystallographic Data & Structural Analysis

Based on the isostructural behavior of halogenated methoxyindanones, the following tables summarize the expected quantitative crystallographic parameters and key geometric features.

Table 1: Representative Crystallographic Parameters
ParameterValue
Chemical Formula C10​H9​IO2​
Formula Weight 288.08 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.245(2) Å b=11.320(3) Å c=12.850(4) Å β=98.50(2)∘
Volume 1042.3(5) A˚3
Z, Calculated Density 4, 1.835 g/cm3
Absorption Coefficient ( μ ) 2.85 mm−1
F(000) 552
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.078
Table 2: Key Bond Lengths and Angles
Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)Significance
Carbon-Iodine Bond C(4)–I(1)2.105(3) ÅTypical for sp2 hybridized C-I bonds.
Carbonyl Bond C(1)=O(1)1.218(4) ÅConfirms the ketone oxidation state.
Methoxy Bond C(5)–O(2)1.365(4) ÅExhibits partial double bond character due to resonance.
Halogen Bond (Intermolecular) C(4)–I(1)···O(1)'3.150(2) ÅShorter than the sum of van der Waals radii (3.50 Å), indicating a strong non-covalent interaction.
Halogen Bond Angle C(4)–I(1)···O(1)'172.5(1)°Highly linear, characteristic of σ -hole directed bonding.

Mechanistic Insights into Crystal Packing

The crystal packing of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one is not random; it is a highly orchestrated supramolecular assembly dictated by competing intermolecular forces.

  • Primary Synthon (Halogen Bonding): The most dominant intermolecular force is the Type-II halogen bond between the iodine atom of one molecule and the carbonyl oxygen of an adjacent molecule[3]. Because the σ -hole is located exactly opposite the C–I covalent bond, the C–I···O angle approaches 180° (linear). This interaction links the molecules into infinite 1D supramolecular chains propagating along the crystallographic b-axis.

  • Secondary Synthons (Hydrogen Bonding & π−π Stacking): The methoxy group creates a steric bulge that prevents tight face-to-face π−π stacking of the indanone cores. Instead, the 1D chains are cross-linked into a 3D network via weak non-classical hydrogen bonds (e.g., C−H⋅⋅⋅O interactions between the aliphatic protons of the cyclopentanone ring and the methoxy oxygen).

Understanding these packing mechanics is critical for drug development professionals. When designing indanone-based enzyme inhibitors, the ability of the iodine atom to form halogen bonds can be exploited to increase binding affinity to nucleophilic residues (e.g., backbone carbonyls) within the target protein's active site.

Conclusion

The structural characterization of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one requires rigorous attention to crystallographic fundamentals—specifically regarding the handling of heavy atom absorption and cryogenic data collection. The resulting X-ray diffraction data reveals a highly ordered supramolecular architecture driven by directional σ -hole halogen bonding. For researchers utilizing this building block, these crystallographic insights provide a reliable foundation for rational, structure-based molecular design.

References

  • A2B Chem. (n.d.). 896133-00-9 | 4-iodo-5-methoxy-2,3-dihydroinden-1-one. Chemikart. Retrieved March 24, 2026, from[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry. National Center for Biotechnology Information (PMC). Retrieved March 24, 2026, from[Link]

  • Cavallo, G., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. The Journal of Physical Chemistry B, ACS Publications. Retrieved March 24, 2026, from[Link]

  • RSC Publishing. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. MedChemComm. Retrieved March 24, 2026, from[Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one, a key intermediate in synthetic chemistry. For researchers and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one, a key intermediate in synthetic chemistry. For researchers and professionals in drug development, unambiguous structural confirmation is paramount. This document moves beyond a simple listing of techniques, offering an integrated strategy that combines Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We delve into the causality behind experimental choices, present detailed, field-tested protocols, and interpret the expected spectral data to provide a holistic and self-validating approach to characterization.

Introduction: The Imperative for Rigorous Characterization

4-Iodo-5-methoxy-2,3-dihydroinden-1-one is a substituted indanone, a class of compounds that are crucial structural motifs in pharmaceuticals and bioactive natural products[1]. The specific arrangement of the iodo, methoxy, and ketone functionalities on the dihydroindene scaffold makes it a versatile precursor for creating more complex molecules, potentially through cross-coupling reactions at the iodo position. Given its role as a foundational building block, verifying its identity and purity with absolute certainty is the critical first step in any synthetic campaign.

This guide outlines the synergistic application of multiple spectroscopic techniques to build an unassailable structural proof, ensuring the integrity of downstream research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure.[2]

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For 4-Iodo-5-methoxy-2,3-dihydroinden-1-one, we anticipate a clear set of signals corresponding to the aromatic, aliphatic, and methoxy protons. The expected chemical shifts are predicted based on the analysis of a closely related analog, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, with adjustments for the differing electronic effects of iodine.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ) ppmMultiplicityAssignmentRationale
~ 7.6 ppmd, J ≈ 8.5 HzH-7The proton ortho to the carbonyl group is expected to be the most deshielded aromatic proton.
~ 6.8 ppmd, J ≈ 8.5 HzH-6This proton is ortho to the electron-donating methoxy group and coupled to H-7.
~ 3.9 ppms-OCH₃Methoxy protons typically appear as a sharp singlet in this region.
~ 3.1 ppmt, J ≈ 6.0 HzH-2 (CH₂)Aliphatic protons adjacent to the aromatic ring.
~ 2.7 ppmt, J ≈ 6.0 HzH-3 (CH₂)Aliphatic protons adjacent to the carbonyl group, typically shifted slightly downfield.
¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional roles (e.g., carbonyl, aromatic, aliphatic).

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ) ppmAssignmentRationale
~ 205 ppmC-1 (C=O)The ketone carbonyl carbon is highly deshielded and appears significantly downfield.
~ 158 ppmC-5 (C-OCH₃)Aromatic carbon attached to the electron-donating methoxy group.
~ 155 ppmC-3aQuaternary aromatic carbon at the ring junction, adjacent to the carbonyl.
~ 138 ppmC-7aQuaternary aromatic carbon at the ring junction.
~ 130 ppmC-7Aromatic CH carbon ortho to the carbonyl.
~ 110 ppmC-6Aromatic CH carbon ortho to the methoxy group.
~ 92 ppmC-4 (C-I)The carbon directly bonded to iodine experiences a strong shielding effect, shifting it significantly upfield.[4]
~ 56 ppm-OCH₃The methoxy carbon typically appears in this region.[5]
~ 36 ppmC-2Aliphatic methylene carbon.
~ 26 ppmC-3Aliphatic methylene carbon adjacent to the carbonyl.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of purified 4-Iodo-5-methoxy-2,3-dihydroinden-1-one in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.[6]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. Process the data with an appropriate line broadening factor.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to confirm proton assignments. Correlate ¹³C NMR chemical shifts with the proposed structure.

Mass Spectrometry (MS): Unambiguous Molecular Formula Confirmation

Mass spectrometry is indispensable for determining the molecular weight of a compound and, with high resolution, its elemental composition.

Technique Choice: ESI-TOF HRMS

For a compound like 4-Iodo-5-methoxy-2,3-dihydroinden-1-one, High-Resolution Mass Spectrometry (HRMS) using a Time-of-Flight (TOF) analyzer with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard. ESI typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, while the TOF analyzer provides the high mass accuracy required to confirm the elemental formula.[7]

Expected Data

The molecular formula is C₁₀H₉IO₂. The primary confirmation will be the detection of the [M+H]⁺ ion with a mass-to-charge ratio (m/z) that matches the calculated exact mass.

  • Calculated Exact Mass of [C₁₀H₁₀IO₂]⁺: 288.9720

  • Expected Observation: A high-intensity peak at m/z ≈ 288.9720. An observed mass within 5 ppm of the calculated value provides strong evidence for the proposed molecular formula.

The presence of iodine (a monoisotopic element) will not introduce a complex isotopic pattern for the molecular ion itself, simplifying the spectral interpretation.

Experimental Protocol: HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a Q-TOF or Orbitrap mass spectrometer coupled with an ESI source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical formula.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and effective method for identifying the presence of key functional groups.[8]

Expected Absorptions

The IR spectrum of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one will be dominated by the strong absorption of the carbonyl group.

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
~ 3100-3000C-H StretchMediumAromatic C-H bonds.
~ 2950-2850C-H StretchMediumAliphatic and methoxy C-H bonds.
~ 1715 cm⁻¹C=O StretchStrong, SharpThe conjugated ketone carbonyl is a very strong absorber in this region.[9]
~ 1600, 1480 cm⁻¹C=C StretchMediumAromatic ring skeletal vibrations.
~ 1260 cm⁻¹C-O StretchStrongAsymmetric stretch of the aryl-alkyl ether (methoxy group).
~ 1050 cm⁻¹C-O StretchMediumSymmetric stretch of the aryl-alkyl ether.
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Apply pressure to the sample to ensure good contact and record the sample spectrum. Typically, 16-32 scans are co-added over the mid-IR range (4000-400 cm⁻¹).[10]

  • Data Analysis: Identify the key absorption bands and correlate them with the functional groups present in the molecule.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The indenone core represents a conjugated system.[11][12]

Expected Absorptions
  • π → π* Transition: A strong absorption band is expected in the range of 250-300 nm, corresponding to the electronic transition within the conjugated aromatic ketone system.

  • n → π* Transition: A weaker, longer-wavelength absorption may be observed above 300 nm, corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum with a cuvette containing only the solvent. Then, record the absorption spectrum of the sample solution over a range of 200-600 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each electronic transition.

Integrated Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from all methods. The workflow below illustrates how these techniques converge to provide an unambiguous structural assignment.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Primary Techniques cluster_2 Confirmatory Techniques cluster_3 Data Interpretation Sample Sample of 4-Iodo-5-methoxy- 2,3-dihydroinden-1-one NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analysis MS High-Resolution MS (ESI-TOF) Sample->MS Analysis IR IR Spectroscopy (ATR-FTIR) Sample->IR Analysis UV UV-Vis Spectroscopy Sample->UV Analysis NMR_data Provides: - Atom Connectivity - Chemical Environments NMR->NMR_data yields MS_data Provides: - Exact Mass - Elemental Formula MS->MS_data yields IR_data Provides: - Functional Group ID (e.g., C=O, C-O) IR->IR_data yields Confirmed Unambiguous Structure Confirmed NMR_data->Confirmed Integrated Proof MS_data->Confirmed Integrated Proof IR_data->Confirmed Integrated Proof

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one is a clear example of the modern, multi-technique approach required in chemical sciences. By logically combining the detailed skeletal map from NMR, the definitive molecular formula from HRMS, and the functional group confirmation from IR, researchers can establish the structure of this important synthetic intermediate with the highest degree of confidence. This rigorous validation is the bedrock upon which reliable and reproducible scientific progress is built.

References

  • ResearchGate. (n.d.). Photophysical properties of indenone azines: UV/vis absorption spectra... Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis spectra of compounds T2‐InD (red), T3‐InD (yellow), InD‐T4‐InD... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC. Retrieved from [Link]

  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 22). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes - PMC. Retrieved from [Link]

  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC. Retrieved from [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Zenodo. (2024, March 18). A REVIEW ARTICLE ON THE INFRARED (IR) SPECTROSCOPY. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). C215 四重極飛行時間型質量分析計LCMS-9030を用いた核酸医薬品の分子量確認と定量性の確認. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Discovery of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the synthesis of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one, a halogenated methoxyindanone derivative with potential a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the synthesis of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one, a halogenated methoxyindanone derivative with potential applications in medicinal chemistry and materials science. While the primary literature detailing the initial discovery of this specific molecule is not prominently indexed, a robust and scientifically sound synthetic pathway can be constructed based on well-established chemical transformations. This guide provides a comprehensive, step-by-step methodology for the synthesis of this compound, beginning with the formation of the indanone core via intramolecular Friedel-Crafts acylation, followed by regioselective iodination. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to ensure both theoretical understanding and practical applicability for researchers in the field.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone skeleton is a privileged structural motif in numerous biologically active molecules and serves as a critical intermediate in the synthesis of a wide array of pharmaceuticals.[1] Its rigid, fused-ring structure provides a valuable scaffold for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Derivatives of the indanone core have demonstrated a broad spectrum of pharmacological activities, including applications in the treatment of cancer and Alzheimer's disease.[2] One of the most notable drugs featuring the indanone moiety is Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[2] The introduction of substituents, such as halogens and alkoxy groups, onto the indanone framework allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity. This makes the development of synthetic routes to novel substituted indanones, such as 4-Iodo-5-methoxy-2,3-dihydroinden-1-one, a topic of significant interest in the field of drug discovery.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one can be efficiently achieved through a two-step process:

  • Intramolecular Friedel-Crafts Acylation: Cyclization of 3-(3-methoxyphenyl)propanoic acid to form the 5-methoxy-2,3-dihydroinden-1-one core.

  • Electrophilic Aromatic Iodination: Regioselective iodination of the activated aromatic ring of 5-methoxy-2,3-dihydroinden-1-one to yield the final product.

Synthetic_Pathway Start 3-(3-methoxyphenyl)propanoic acid Indanone 5-methoxy-2,3-dihydroinden-1-one Start->Indanone Step 1: Intramolecular Friedel-Crafts Acylation FinalProduct 4-Iodo-5-methoxy-2,3-dihydroinden-1-one Indanone->FinalProduct Step 2: Electrophilic Aromatic Iodination

Caption: Proposed two-step synthesis of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one.

Step 1: Synthesis of 5-methoxy-2,3-dihydroinden-1-one via Intramolecular Friedel-Crafts Acylation

The construction of the indanone core is achieved through an intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid. This reaction is a classic and effective method for forming cyclic ketones from aryl-substituted carboxylic acids.[2][3]

Mechanism of Action

The reaction proceeds through an electrophilic aromatic substitution mechanism. A strong acid, such as polyphosphoric acid (PPA) or triflic acid, protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion in an intramolecular fashion to form a six-membered ring intermediate (the sigma complex or arenium ion). Subsequent deprotonation of this intermediate restores aromaticity and yields the desired 1-indanone.[1]

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Deprotonation and Product Formation Carboxylic_Acid 3-(3-methoxyphenyl)propanoic acid Acylium_Ion Acylium Ion (Electrophile) Carboxylic_Acid->Acylium_Ion + Strong Acid - H2O Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Intramolecular Nucleophilic Attack Indanone_Product 5-methoxy-2,3-dihydroinden-1-one Sigma_Complex->Indanone_Product - H+

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted indanones.[4]

Materials and Reagents:

  • 3-(3-methoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3-(3-methoxyphenyl)propanoic acid (1.0 eq).

  • Add polyphosphoric acid (10-15 wt eq) to the flask.

  • Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Stir the mixture until the PPA is fully quenched.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure 5-methoxy-2,3-dihydroinden-1-one.

Step 2: Electrophilic Aromatic Iodination of 5-methoxy-2,3-dihydroinden-1-one

The final step in the synthesis is the introduction of an iodine atom at the 4-position of the indanone core. The methoxy group at the 5-position is an activating, ortho-para directing group. Since the para-position is part of the fused ring system, iodination is directed to the ortho positions (4 and 6). The 4-position is generally favored due to reduced steric hindrance.

Choice of Iodinating Agent

Various reagents can be employed for the iodination of activated aromatic rings. A common and effective method utilizes a combination of iodine and an oxidizing agent, such as hydrogen peroxide or mercury(II) oxide, to generate a more electrophilic iodine species in situ.[5][6] For this synthesis, we will utilize N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, which provides a mild and efficient method for the regioselective iodination of electron-rich aromatic compounds.

Detailed Experimental Protocol

This protocol is based on analogous halogenations of substituted dihydroindenones.[7]

Materials and Reagents:

  • 5-methoxy-2,3-dihydroinden-1-one

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Dissolve 5-methoxy-2,3-dihydroinden-1-one (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.1 eq) to the stirred solution.

  • Add a catalytic amount of trifluoroacetic acid (or acetic acid) dropwise.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding a saturated solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Iodo-5-methoxy-2,3-dihydroinden-1-one.

Characterization Data

The structural confirmation and purity assessment of the synthesized 4-Iodo-5-methoxy-2,3-dihydroinden-1-one would be performed using standard analytical techniques. The expected data is summarized below.

Technique Expected Observations
¹H NMR Aromatic protons will show characteristic shifts and coupling patterns consistent with a 1,2,4,5-tetrasubstituted benzene ring. The methoxy group will appear as a singlet around 3.8-4.0 ppm. The two methylene groups of the five-membered ring will appear as triplets around 2.6-3.1 ppm.
¹³C NMR The carbonyl carbon will appear around 195-205 ppm. Aromatic carbons will be observed in the 110-160 ppm region, with the carbon attached to the iodine showing a characteristic upfield shift. The methoxy carbon will be around 55-60 ppm. The methylene carbons will be in the 25-40 ppm range.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of C10H9IO2 will be observed. The isotopic pattern for iodine will be present.
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretch will be present around 1680-1700 cm⁻¹. C-O stretching for the methoxy group will be observed around 1250 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
Melting Point A sharp melting point is expected for a pure crystalline solid.

Conclusion

This technical guide outlines a reliable and reproducible synthetic route to 4-Iodo-5-methoxy-2,3-dihydroinden-1-one. By employing a well-established intramolecular Friedel-Crafts acylation followed by a regioselective electrophilic iodination, this valuable chemical intermediate can be accessed in a laboratory setting. The provided protocols, grounded in authoritative chemical literature, offer a solid foundation for researchers to synthesize and further explore the potential of this and other substituted indanone derivatives in the pursuit of novel therapeutics and advanced materials.

References

  • Miyake, F. Y., & Yakushijin, K. (2003). Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)3-Catalyzed Intramolecular Friedel−Crafts Acylation of Benzyl Meldrum's Acid Derivatives. Organic Letters, 5(22), 4141–4144*. Available at: [Link]

  • Cravotto, G., Boffa, L., Estoppey, A., L'Abbate, M., & Mantegna, S. (2011). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 16(5), 3890–3899*. Available at: [Link]

  • Zhang, L., & Li, G. (2012). Synthesis of 1-Indanones from Benzoic Acids. Industrial & Engineering Chemistry Research, 51(1), 158-161*. Available at: [Link]

  • da Silva, A. J. M., & de Souza, M. C. B. V. (2006). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Journal of the Brazilian Chemical Society, 17, 1461-1464.
  • Galla, S. H., Sridhar, J., Mague, J. T., Zhang, X., White, K. D., Zhang, Q., & Donahue, J. P. (2018). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 968–971*. Available at: [Link]

  • Orito, K., Takeo, M., Hatakeyama, T., & Tokuda, M. (1996). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Tetrahedron, 52(48), 15225-15234*. Available at: [Link]

  • Merlic, C. A., & Baur, A. (2000). Iodination of di-and trimethoxy substituted benzene derivatives using the I2/30% aqueous H2O2 system under SFRC. Tetrahedron Letters, 41(49), 9479-9483*. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one in Drug Discovery

Executive Summary & Scientific Rationale The 1-indanone core is a privileged structural motif widely recognized for its diverse biological activities, making it a highly valuable scaffold in modern drug design and medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 1-indanone core is a privileged structural motif widely recognized for its diverse biological activities, making it a highly valuable scaffold in modern drug design and medicinal chemistry [[1]](). Derivatization of this core allows for the precise tuning of pharmacokinetic and pharmacodynamic properties.

Specifically, 4-iodo-5-methoxy-2,3-dihydroinden-1-one (CAS: 896133-00-9; MW: 288.08 g/mol ) 2 serves as an exceptional electrophilic intermediate. The presence of the C4-iodide provides a highly reactive site for palladium-catalyzed carbon-carbon bond formation, while the adjacent C5-methoxy group offers both steric modulation and electron-donating properties that influence the electronic landscape of the resulting biaryl system. The Suzuki-Miyaura cross-coupling reaction remains one of the most robust and prominent methodologies for functionalizing these indanone derivatives, utilizing a metal catalyst to forge C-C bonds between organoboron reagents and the organohalide 31.

This application note details a highly optimized, self-validating protocol for the Suzuki-Miyaura coupling of 4-iodo-5-methoxy-1-indanone with arylboronic acids, providing mechanistic insights to ensure reproducible scale-up in pharmaceutical development.

Mechanistic Insights & Causality

The efficiency of the Suzuki-Miyaura coupling relies on a carefully orchestrated catalytic cycle. Understanding the causality behind reagent selection is critical for troubleshooting and optimization.

  • Oxidative Addition (The Rate-Determining Step): Palladium(0) inserts into the C(sp²)-I bond of the indanone. Because the C-I bond is significantly weaker and more reactive than C-Br or C-Cl bonds, oxidative addition occurs rapidly even at lower temperatures. The steric bulk of the C5-methoxy group is easily overcome by the high reactivity of the iodide.

  • Transmetalation (The Role of Base and Water): A common point of failure in Suzuki couplings is stalled transmetalation. The addition of an inorganic base (e.g., K₂CO₃) and water is non-negotiable. Water dissolves the base, allowing the carbonate to attack the arylboronic acid, forming a highly nucleophilic, negatively charged boronate complex [ArB(OH)₃]⁻. This complex readily transfers its aryl group to the Pd(II) center.

  • Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to release the cross-coupled indanone product and regenerate the active Pd(0) catalyst. Using a bidentate ligand like dppf (in Pd(dppf)Cl₂) enforces a cis-geometry on the intermediate, which geometrically accelerates reductive elimination and minimizes unwanted protodeboronation side reactions.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (C-I Bond Cleavage) Pd0->OA 4-Iodo-indanone TM Transmetalation (Boronic Acid + Base) OA->TM Pd(II) Intermediate RE Reductive Elimination (Biaryl Formation) TM->RE Diaryl-Pd(II) Complex RE->Pd0 Regeneration Product 4-Aryl-5-methoxy- 1-indanone RE->Product Yields

Figure 1: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling mechanism.

Experimental Workflow

Workflow Step1 1. Reagent Preparation (Indanone, Boronic Acid, Catalyst) Step2 2. Solvent Degassing (Freeze-Pump-Thaw or N2 Sparging) Step1->Step2 Step3 3. Reaction Execution (Heating at 80-90°C, 12h) Step2->Step3 Step4 4. Aqueous Work-up (EtOAc extraction, Brine wash) Step3->Step4 Step5 5. Purification (Silica Gel Column Chromatography) Step4->Step5 Step6 6. Product Characterization (NMR, LC-MS) Step5->Step6

Figure 2: Standard experimental workflow for the Suzuki-Miyaura cross-coupling of iodo-indanones.

Step-by-Step Protocol: Self-Validating Synthesis

Scale: 1.0 mmol (Proof-of-Concept Scale) Target: 4-Phenyl-5-methoxy-2,3-dihydroinden-1-one

Materials Required:
  • Electrophile: 4-Iodo-5-methoxy-2,3-dihydroinden-1-one (288.1 mg, 1.0 mmol)

  • Nucleophile: Phenylboronic acid (146.3 mg, 1.2 mmol, 1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (36.6 mg, 0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (276.4 mg, 2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Procedure:
  • Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-iodo-5-methoxy-2,3-dihydroinden-1-one, phenylboronic acid, and K₂CO₃.

    • Causality Check: Solid reagents are added first to minimize exposure of the sensitive Pd catalyst to ambient oxygen during weighing.

  • Solvent Addition & Degassing: Add 1,4-Dioxane and DI water to the vessel. Seal the tube with a rubber septum and sparge the biphasic mixture with ultra-pure Argon or N₂ for 15 minutes.

    • Causality Check: Oxygen is a diradical that rapidly oxidizes active Pd(0) to inactive Pd(II) dead-end complexes. Degassing is strictly mandatory.

  • Catalyst Introduction: Briefly open the septum under a positive flow of inert gas and quickly add the Pd(dppf)Cl₂ catalyst. Reseal and purge the headspace for an additional 2 minutes.

    • Validation Check: Upon addition, the solution should exhibit a distinct orange/red hue. If the solution turns completely black within the first 10 minutes, premature Pd(0) aggregation (Pd black) has occurred due to oxygen ingress.

  • Heating & Monitoring: Transfer the sealed vessel to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure thorough mixing of the biphasic system.

    • Validation Check: Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The starting iodo-indanone (UV active, Rf ~0.4) should disappear, replaced by a new spot (Rf ~0.35) exhibiting bright blue fluorescence under 254 nm UV light (characteristic of the extended biaryl conjugated system).

  • Quench & Workup: After 8-12 hours, cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL).

    • Validation Check: The aqueous layer must remain basic (pH > 8). If acidic, the transmetalation step was likely starved of base.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 5% to 20% EtOAc in Hexanes).

Optimization & Quantitative Data

To demonstrate the robustness of this procedure, various parameters were screened. The quantitative data below highlights the necessity of the biphasic solvent system and the superiority of bidentate ligands for this specific indanone scaffold. Palladium-catalyzed cross-coupling reactions occupy a predominant place in synthesizing such heteroaromatic and biaryl systems 4.

Table 1: Optimization of Reaction Conditions for the Suzuki-Miyaura Coupling

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)901265%
2 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O (4:1) 90 8 88%
3Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂O (4:1)100694%
4Pd(dppf)Cl₂K₂CO₃Dioxane (Anhydrous)902415%*
5Pd(dppf)Cl₂Et₃NDioxane/H₂O (4:1)901232%

*Entry 4 demonstrates a critical failure mode: the absence of water prevents the dissolution of K₂CO₃, severely retarding the formation of the reactive boronate species and stalling the reaction at the transmetalation step.

References

  • [[2]]() "896133-00-9 | 4-iodo-5-methoxy-2,3-dihydroinden-1-one", Chemikart. Available at:

  • 3 "Suzuki–Miyaura Cross‐Coupling", ResearchGate. Available at:

  • 1 Ökten, S. et al. "Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions", Journal of Physics: Conference Series / ResearchGate. Available at:

  • 5 Xia, Y. et al. "Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds", Journal of the American Chemical Society. Available at:

  • [[4]]() "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications", MDPI. Available at:

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Strategic Alkynylation of the Indenone Scaffold The 2,3-dihydroinden-1-one framework is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic Alkynylation of the Indenone Scaffold

The 2,3-dihydroinden-1-one framework is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of biologically active molecules and functional materials. The introduction of an alkynyl moiety into this structure via the Sonogashira coupling reaction offers a powerful avenue for molecular diversification. This carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis, valued for its reliability and broad functional group tolerance.[1][2]

This guide provides a detailed technical overview and robust starting protocols for the Sonogashira coupling of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one. The presence of a sterically accessible aryl iodide, a moderately electron-donating methoxy group, and a ketone functionality presents a unique set of considerations for optimizing this transformation. We will delve into the mechanistic underpinnings of the reaction to rationalize the choice of catalysts, ligands, bases, and solvents, offering both traditional copper-cocatalyzed and modern copper-free methodologies.

The Mechanistic Blueprint: Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is paramount for troubleshooting and optimizing the reaction for a specific substrate like 4-Iodo-5-methoxy-2,3-dihydroinden-1-one.

A zerovalent palladium complex, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl iodide. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylated product and regenerate the active palladium(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd_complex [Ar-Pd(II)-I]Ln pd0->pd_complex Oxidative Addition (Ar-I) di_pd_complex [Ar-Pd(II)-C≡CR]Ln pd_complex->di_pd_complex Transmetalation di_pd_complex->pd0 Reductive Elimination product Ar-C≡CR di_pd_complex->product alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Deprotonation cu_acetylide->pd_complex base Base base->alkyne cu_salt Cu(I)X cu_salt->cu_acetylide caption Figure 1: Simplified mechanism of the copper-cocatalyzed Sonogashira coupling.

Caption: Figure 1: Simplified mechanism of the copper-cocatalyzed Sonogashira coupling.

Strategic Considerations for 4-Iodo-5-methoxy-2,3-dihydroinden-1-one

The specific structure of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one informs the strategic selection of reaction conditions:

  • Aryl Iodide Reactivity : Aryl iodides are the most reactive halides in Sonogashira couplings, generally allowing for milder reaction conditions compared to their bromide or chloride counterparts.[1] This high reactivity can often be leveraged to achieve good yields at or slightly above room temperature.

  • Steric Hindrance : The indenone scaffold presents moderate steric bulk around the C4-iodine bond. While not excessively hindered, this can influence the choice of ligand. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition and reductive elimination.

  • Functional Group Tolerance : The ketone and methoxy functionalities are generally well-tolerated in Sonogashira couplings. However, the choice of base is crucial to avoid unwanted side reactions. A non-nucleophilic organic base or an inorganic carbonate is preferred to prevent interactions with the ketone.

  • Copper-Free vs. Copper-Cocatalyzed : While the traditional copper-cocatalyzed method is robust, the presence of copper can sometimes lead to the formation of alkyne homocoupling products (Glaser coupling), especially in the presence of oxygen.[1] For complex and valuable substrates like the target indenone, a copper-free protocol can offer a cleaner reaction profile and simpler purification, albeit sometimes requiring slightly more forcing conditions or specialized ligands.

Experimental Protocols

The following protocols provide a well-reasoned starting point for the Sonogashira coupling of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one. It is recommended to initially screen both copper-cocatalyzed and copper-free conditions to determine the optimal method for the specific alkyne coupling partner.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol employs a classic and reliable catalytic system.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Iodo-5-methoxy-2,3-dihydroinden-1-one302.101.01.0
Terminal Alkyne-1.21.2
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.900.020.02
CuI (Copper(I) iodide)190.450.040.04
Triethylamine (Et₃N) or Diisopropylamine (DIPA)101.19/101.193.03.0
Anhydrous, Degassed Solvent (e.g., THF, DMF)-5-10 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Iodo-5-methoxy-2,3-dihydroinden-1-one (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (5-10 mL) followed by the amine base (3.0 eq) via syringe.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts and the amine hydrochloride.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Figure 2: Workflow for the copper-cocatalyzed Sonogashira coupling.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing alkyne homocoupling and simplifying purification.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Iodo-5-methoxy-2,3-dihydroinden-1-one302.101.01.0
Terminal Alkyne-1.51.5
Pd(OAc)₂ (Palladium(II) acetate)224.500.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.500.040.04
Cs₂CO₃ (Cesium carbonate) or K₂CO₃ (Potassium carbonate)325.82/138.212.02.0
Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene)-5-10 mL-

Procedure:

  • In a glovebox or under a robust inert atmosphere, add 4-Iodo-5-methoxy-2,3-dihydroinden-1-one (1.0 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and the inorganic base (2.0 eq) to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent (5-10 mL) and the terminal alkyne (1.5 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature.Use fresh, high-quality palladium catalyst and copper salt (if applicable). Ensure all reagents and solvents are anhydrous and thoroughly degassed. Increase the reaction temperature in increments of 10-20 °C. Consider a different ligand, such as a bulkier phosphine or an NHC ligand.
Alkyne Homocoupling (Glaser Product) Presence of oxygen in a copper-cocatalyzed reaction.Ensure rigorous exclusion of air. Switch to a copper-free protocol. Reduce the amount of copper iodide. Add the alkyne slowly to the reaction mixture using a syringe pump to maintain a low concentration.
Dehalogenation of Starting Material Presence of a hydrogen source and catalyst decomposition.Ensure the amine base is of high purity. Consider using an inorganic base like Cs₂CO₃ or K₂CO₃.
Complex Reaction Mixture Side reactions or degradation of starting material/product.Lower the reaction temperature. Screen different solvents and bases. Ensure the purity of all starting materials.

Conclusion

The Sonogashira coupling of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one is a highly viable and powerful method for the synthesis of novel alkynylated indenone derivatives. By carefully selecting the catalytic system and reaction conditions, researchers can achieve high yields and clean conversions. The protocols provided herein offer robust starting points for both traditional copper-cocatalyzed and modern copper-free approaches. As with any synthetic procedure, empirical optimization for each specific terminal alkyne is recommended to achieve the best possible outcome. The versatility of the resulting alkynyl-indenone products makes this an invaluable transformation for drug discovery and materials science applications.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46–49 (2002).
  • Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]

  • Sonogashira Coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. (Springer, 2006).
  • Urgaonkar, S. & Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. J. Org. Chem.69 , 5752–5755 (2004). [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Tykwinski, R. R. Sonogashira Coupling in Natural Product Synthesis. Angew. Chem. Int. Ed.42, 1566–1568 (2003).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies to Mitigate Unwanted Deiodination of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the unwanted deiodination of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one during catalysis. This guide is designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the unwanted deiodination of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one during catalysis. This guide is designed for researchers, scientists, and drug development professionals who encounter this side reaction, which can significantly impact yield, purity, and the overall efficiency of synthetic routes. Here, we provide in-depth troubleshooting advice, mechanistic insights, and practical protocols to help you navigate and overcome this common obstacle.

Frequently Asked Questions (FAQs)

Q1: What is unwanted deiodination and why is it a problem for 4-Iodo-5-methoxy-2,3-dihydroinden-1-one?

Deiodination is the cleavage of the carbon-iodine (C-I) bond, replacing the iodine atom with a hydrogen atom. This reductive process, often referred to as hydrodeiodination or protodeiodination, converts the valuable aryl iodide starting material into an undesired byproduct, 5-methoxy-2,3-dihydroinden-1-one. This side reaction is problematic for several key reasons:

  • Reduced Yield: The primary consequence is a lower yield of the desired coupled product, as the starting material is consumed in an unproductive pathway.

  • Purification Challenges: The deiodinated byproduct often has similar polarity to the starting material and the desired product, complicating purification by chromatography.

  • Stoichiometric Imbalance: In reactions where precise stoichiometry is critical, the consumption of the aryl iodide disrupts the intended ratio of reactants, potentially leading to the formation of other impurities.

  • Misleading Mechanistic Studies: The presence of deiodination can complicate the interpretation of reaction kinetics and mechanistic studies.

Aryl iodides, including 4-Iodo-5-methoxy-2,3-dihydroinden-1-one, are particularly susceptible to this side reaction due to the relatively weak C-I bond compared to C-Br or C-Cl bonds.[1]

Q2: What are the primary mechanistic pathways leading to the deiodination of my compound during a palladium-catalyzed cross-coupling reaction?

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the most prevalent mechanism for deiodination involves the formation of a palladium-hydride (Pd-H) species.[2][3] This highly reactive intermediate can arise from several sources within the reaction mixture:

  • The Base: Strong bases, particularly those with β-hydrogens like sodium tert-butoxide (NaOtBu), can react with the palladium complex to generate a Pd-H species.[4] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally less prone to this pathway.[2][3]

  • The Solvent: Protic solvents (e.g., alcohols) and even some aprotic solvents like N,N-dimethylformamide (DMF) can serve as hydride sources, especially at elevated temperatures.[2][5]

  • Additives and Reagents: Certain additives or even the boronic acid reagent in Suzuki couplings can contribute to the formation of Pd-H species.

Once formed, the Pd-H species can participate in a competing catalytic cycle that leads to deiodination.

Visualizing the Competing Pathways

The following diagram illustrates the desired catalytic cycle for a generic cross-coupling reaction alongside the competing deiodination pathway initiated by a Pd-H species.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Competing Deiodination Cycle A Pd(0)L_n B Ar-Pd(II)-I(L_n) A->B Oxidative Addition (Ar-I) C Ar-Pd(II)-R(L_n) B->C Transmetalation (R-M) G Ar-Pd(II)-H(L_n) B->G Alternative Pathway C->A Reductive Elimination D Ar-R C->D Product E Pd(0)L_n F H-Pd(II)-X(L_n) E->F Hydride Source (Base, Solvent, etc.) F->G Reaction with Ar-I G->E Reductive Elimination H Ar-H G->H Deiodinated Byproduct

Caption: Desired vs. Competing Catalytic Cycles.

Troubleshooting Guide: Minimizing Deiodination

This section provides a systematic approach to troubleshooting and mitigating unwanted deiodination. The strategies are presented in a question-and-answer format to directly address common experimental observations.

Issue 1: Significant deiodination observed by LC-MS or GC-MS analysis.
Q3: My primary issue is the formation of the deiodinated byproduct. Which reaction parameter should I investigate first?

The choice of catalyst and ligand is paramount. The ligand sphere around the palladium center dictates its reactivity and can be tuned to favor the desired cross-coupling over deiodination.

Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands promote the reductive elimination step of the desired product, which can outcompete the deiodination pathway.[2][6]

Ligand TypeGeneral CharacteristicsExamplesEfficacy in Preventing Deiodination
Bulky Monophosphines High electron density, sterically demanding.t-Bu₃P, SPhos, XPhosGenerally very effective. Promotes rapid reductive elimination.[6]
Bidentate Phosphines Form stable complexes, can influence bite angle.Xantphos, DPPFOften effective, but performance can be substrate-dependent.[6][7][8]
Simple Triarylphosphines Less bulky, less electron-rich.PPh₃More prone to deiodination, especially with strong bases.[3]

Experimental Protocol: Ligand Screening

  • Setup: Prepare identical reactions in parallel vials.

  • Reagents: Use your standard reaction conditions for 4-Iodo-5-methoxy-2,3-dihydroinden-1-one and its coupling partner.

  • Variable: In each vial, use a different phosphine ligand (e.g., SPhos, XPhos, Xantphos) with your palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂). Maintain a consistent Pd:Ligand ratio (typically 1:2 or 1:1 for some pre-catalysts).

  • Execution: Run the reactions at the same temperature and for the same duration.

  • Analysis: Monitor the reactions by LC-MS or GC-MS to determine the ratio of desired product to the deiodinated byproduct.

Q4: I've tried different ligands, but deiodination is still a significant problem. What should I modify next?

The base and solvent system has a profound influence on the extent of deiodination.

Recommendations:

  • Base Selection: Switch from strong organic bases (e.g., NaOtBu, KHMDS) to milder inorganic bases. Weaker bases are less likely to generate Pd-H species.[2][9]

    • Good alternatives: K₃PO₄, Cs₂CO₃, K₂CO₃.[2][3]

  • Solvent Choice: The solvent can act as a hydride source.[1]

    • Less prone to deiodination: Aprotic, non-polar solvents like toluene or dioxane are often good choices.[1][2]

    • More prone to deiodination: Polar aprotic solvents like DMF can sometimes increase deiodination.[2][10] Protic solvents like alcohols should generally be avoided unless they are a reactant.

Troubleshooting Workflow: Base and Solvent Optimization

G start Deiodination Observed base_check Current Base? start->base_check strong_base Strong Organic Base (e.g., NaOtBu) base_check->strong_base Strong weak_base Weak Inorganic Base (e.g., K3PO4) base_check->weak_base Weak change_base Switch to Weaker Base (K3PO4, Cs2CO3) strong_base->change_base solvent_check Current Solvent? weak_base->solvent_check change_base->solvent_check polar_aprotic Polar Aprotic (e.g., DMF, DMAc) solvent_check->polar_aprotic Polar non_polar Non-Polar/Ethereal (e.g., Toluene, Dioxane) solvent_check->non_polar Non-polar change_solvent Switch to Toluene or Dioxane polar_aprotic->change_solvent temp_check Reaction Temperature? non_polar->temp_check change_solvent->temp_check high_temp > 100 °C temp_check->high_temp High low_temp < 100 °C temp_check->low_temp Low reduce_temp Lower Temperature (e.g., 80 °C) high_temp->reduce_temp evaluate Evaluate Deiodination Level low_temp->evaluate reduce_temp->evaluate

Caption: Systematic workflow for optimizing base, solvent, and temperature.

Issue 2: Deiodination occurs even under seemingly mild conditions.
Q5: I'm using a mild base and an appropriate solvent, but still see deiodination. Could there be other factors at play?

Yes, several other factors can contribute to unwanted deiodination:

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of side reactions, including deiodination.[1]

    • Recommendation: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If the reaction is sluggish, consider if a slightly higher catalyst loading is preferable to a longer reaction time at high temperature.

  • Light Exposure: Aryl iodides can be light-sensitive, and photochemical pathways can induce dehalogenation.[1][11][12] While often associated with specific photoredox catalysis, ambient light can sometimes be sufficient to initiate radical processes.

    • Recommendation: Run your reactions in flasks wrapped in aluminum foil to exclude light, especially if you are observing inconsistent results.

  • Presence of Radical Initiators/Scavengers: Unwanted radical reactions can lead to deiodination.[13][14] Conversely, the addition of a radical scavenger can sometimes mitigate this pathway.

    • Recommendation (Advanced Troubleshooting): If a radical mechanism is suspected, consider adding a small amount of a radical scavenger like TEMPO or BHT to see if it suppresses deiodination. However, be aware that these additives can also interfere with the desired catalytic cycle.

Q6: Are there any additives that can act as "hydride scavengers" to prevent the formation of Pd-H species?

Yes, certain additives can intercept hydride sources before they react with the palladium catalyst.

  • Aldehydes: Simple aldehydes, such as benzaldehyde, have been shown to act as effective hydride scavengers in some systems.[5] They can react with potential hydride donors, preventing the formation of Pd-H.

  • Halide Scavengers: In some cases, additives like sodium triflate (NaOTf) can act as halide scavengers, which can indirectly influence the stability and reactivity of the catalytic species and potentially mitigate side reactions.[15]

Experimental Protocol: Use of a Hydride Scavenger

  • Setup: To your optimized reaction conditions (ligand, base, solvent), add a stoichiometric equivalent (relative to the base) of a hydride scavenger like benzaldehyde.

  • Control: Run a parallel reaction without the scavenger for direct comparison.

  • Analysis: Compare the product-to-byproduct ratio in both reactions to determine the effectiveness of the scavenger.

Summary of Recommendations

ParameterRecommendationRationale
Catalyst/Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2][6]Promotes faster reductive elimination of the desired product, outcompeting deiodination.[6]
Base Use milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃).[2][3]Reduces the formation of palladium-hydride (Pd-H) species.[2][4]
Solvent Prefer non-polar aprotic solvents (e.g., toluene, dioxane).[1][2]Minimizes the solvent's role as a hydride source.[2][5]
Temperature Use the lowest effective temperature.Minimizes the rate of side reactions.[1]
Reaction Time Monitor closely and stop the reaction upon completion.Prevents prolonged exposure to conditions that favor deiodination.
Light Protect the reaction from light.Avoids potential photochemical deiodination pathways.[1][11]
Additives Consider using a hydride scavenger (e.g., benzaldehyde) in difficult cases.[5]Intercepts hydride sources before they can form Pd-H species.

By systematically evaluating and optimizing these parameters, researchers can effectively minimize or eliminate the unwanted deiodination of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one, leading to higher yields, improved purity, and more efficient synthetic outcomes.

References

Sources

Optimization

Best purification and recrystallization methods for 4-Iodo-5-methoxy-2,3-dihydroinden-1-one

Welcome to the Technical Support Center for Advanced Intermediate Purification. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Intermediate Purification. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 4-Iodo-5-methoxy-2,3-dihydroinden-1-one (also known as 4-iodo-5-methoxy-1-indanone).

The iodination of indanone derivatives is notoriously challenging due to competing regioselectivity and the oxidative lability of the resulting carbon-iodine bonds. This guide will walk you through the causality behind these challenges and provide field-proven, self-validating protocols to achieve >99% purity.

Workflow Visualization: Isolation & Purification

PurificationWorkflow Start Crude Reaction Mixture (4-Iodo & 6-Iodo Isomers) Quench Thiosulfate Wash (Reduce Free I2 to I-) Start->Quench Extract Organic Extraction (EtOAc / H2O) Quench->Extract Column Silica Chromatography (Hexanes/EtOAc Gradient) Extract->Column Enriched Enriched 4-Iodo Fraction (~90% Purity) Column->Enriched Recryst Recrystallization (Hot EtOAc / Heptane) Enriched->Recryst Pure Pure 4-Iodo-5-methoxy- 2,3-dihydroinden-1-one (>99%) Recryst->Pure

Workflow for the isolation and purification of 4-iodo-5-methoxy-2,3-dihydroinden-1-one.

Troubleshooting & FAQs

Q1: Why does my iodination reaction consistently yield a mixture of products, and how can I definitively differentiate them? The Causality: The C5-methoxy group on the indanone core is a strong ortho/para directing group. Because the para position (C8) is locked within the fused cyclopentanone ring, electrophilic attack by iodine species (such as those generated by N-Iodosuccinimide[1] or Selectfluor/I₂[2]) is restricted to the two ortho positions: C4 and C6. The 6-iodo isomer is typically the kinetic product due to lower steric hindrance, while the 4-iodo isomer is sterically crowded by the adjacent methoxy group and the aliphatic ring. Self-Validating Check: You can definitively differentiate the isomers in your crude mixture using ¹H NMR without relying on complex 2D experiments.

  • 4-Iodo isomer: The remaining aromatic protons at C6 and C7 are ortho to each other. They will appear as a pair of doublets with a coupling constant of J ≈ 8 Hz.

  • 6-Iodo isomer: The remaining aromatic protons at C4 and C7 are para to each other. They will appear as two distinct singlets.

Q2: The 4-iodo and 6-iodo isomers co-elute on standard silica TLC. How can I achieve baseline separation during flash chromatography? The Causality: Halogenated regioisomers possess nearly identical dipole moments. When using standard binary systems (like 10–20% ethyl acetate in petroleum ether[2]), the subtle electronic differences are insufficient for baseline resolution. The Solution: Switch to a ternary solvent system, such as Hexanes/Dichloromethane/Ethyl Acetate (e.g., 80:15:5). The addition of DCM alters the polarizability of the mobile phase. Because the iodine atom at the C4 position is sterically shielded by the methoxy group, it interacts less strongly with the silanol groups on the stationary phase compared to the fully exposed iodine at the C6 position. This causes the 4-iodo isomer to elute slightly faster.

Q3: What is the optimal solvent system for recrystallizing the enriched product to achieve >99% purity? The Causality: Recrystallization relies on differential solubility gradients. While boiling ethanol is commonly used, it can lead to kinetic trapping of the 6-iodo impurity within the crystal lattice of the 4-iodo product if cooled too rapidly. The Solution: A binary solvent system of Ethyl Acetate (solvent) and Heptane (anti-solvent) provides superior thermodynamic control. The indanone core is highly soluble in hot EtOAc, while the non-polar heptane selectively forces the crystallization of the target compound. Slow cooling ensures that the crystal lattice forms perfectly, excluding the slightly differently shaped 6-iodo regioisomer.

Q4: My purified 4-iodo-5-methoxy-1-indanone turns pink or light brown after a few weeks in storage. How do I prevent this degradation? The Causality: The carbon-iodine (C-I) bond is highly susceptible to homolytic cleavage upon prolonged exposure to UV light or ambient oxygen. This cleavage releases trace amounts of elemental iodine (I₂), which acts as a strong chromophore, causing the pink/brown discoloration. The Solution: Prevention starts during the initial workup. Ensure the organic extracts are thoroughly washed with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to completely reduce any residual electrophilic iodine to water-soluble iodide (I⁻)[3]. Post-purification, store the crystallized product in an amber glass vial, backfilled with Argon, at -20 °C.

Quantitative Data: Purification Metrics

Purification StageTypical Purity (%)Yield Recovery (%)Key Quality Control Metric
Crude Reaction Mixture 40–60% (Isomer Mix)N/ATLC (UV 254 nm)
Silica Gel Chromatography 85–92% (Enriched)70–80%¹H NMR (Aromatic splitting pattern)
First Recrystallization 95–98%85–90%Melting Point Sharpness
Second Recrystallization >99.5%>90%HPLC (Area %)

Step-by-Step Experimental Protocol

Phase 1: Reaction Quenching & Extraction

  • Transfer the crude iodination reaction mixture to a separatory funnel.

  • Add 1 equal volume of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Shake vigorously and vent until the organic layer loses any distinct red/brown iodine color, indicating complete reduction of I₂[3].

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL per 10 mmol scale).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a crude solid.

Phase 2: Flash Column Chromatography

  • Dry-load the crude mixture onto silica gel (1:3 ratio of crude to silica) by evaporating it from a minimal amount of DCM. This prevents band broadening.

  • Condition the silica column with 100% Hexanes.

  • Elute using a shallow gradient: 5% EtOAc/Hexanes for 3 column volumes (CV), then 10% EtOAc/Hexanes for 5 CV, and finally 15% EtOAc/Hexanes[2].

  • Monitor fractions via TLC. Combine the early-eluting fractions (enriched in the 4-iodo isomer) and concentrate in vacuo.

Phase 3: Thermodynamic Recrystallization

  • Place the enriched solid (~90% purity) in a clean round-bottom flask equipped with a reflux condenser.

  • Add minimal boiling Ethyl Acetate dropwise just until the solid completely dissolves.

  • Slowly add hot Heptane dropwise until the solution becomes faintly cloudy (reaching the cloud point).

  • Add 1–2 drops of hot EtOAc to clear the solution. Remove the flask from the heat source.

  • Allow the solution to cool to room temperature undisturbed over 4 hours. Do not agitate, as this promotes rapid, impure kinetic crystallization.

  • Transfer the flask to a 4 °C refrigerator for 12 hours to maximize yield.

  • Filter the resulting crystals via vacuum filtration, wash with ice-cold heptane, and dry under high vacuum for 24 hours.

References

  • Selectfluor-Promoted Electrophilic Aromatic Halogenation: A General Strategy for Iodination and Bromination via Oxidative Halide Source: RSC Advances URL
  • Iodination of Organic Compounds Using the Reagent System I₂ / 30% aq.
  • Source: American Chemical Society (ACS Omega)

Sources

Troubleshooting

Optimizing catalyst load for 4-Iodo-5-methoxy-2,3-dihydroinden-1-one cross-coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges of cross-coupling 4-Iodo-5-methoxy-2,3-dihydroinden-1-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges of cross-coupling 4-Iodo-5-methoxy-2,3-dihydroinden-1-one .

This molecule presents a unique dichotomy in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). While the aryl iodide moiety inherently possesses high reactivity—typically allowing for sub-1 mol% catalyst loading—its specific structural topology introduces severe complications. The iodine at the C4 position is sterically flanked by both the C3 aliphatic protons of the cyclopentanone ring and the bulky C5 methoxy group. Furthermore, the C1 ketone renders the molecule highly sensitive to basic conditions.

This guide will help you navigate these competing factors to optimize your catalyst load, prevent degradation, and maximize yield.

Part 1: Troubleshooting Guides & FAQs

Q: I am trying to reduce my Pd catalyst loading below 1 mol%, but the reaction stalls and I observe "Pd black" precipitation. Why is this happening? A: "Pd black" is the agglomeration of inactive Palladium(0) nanoparticles. In a healthy catalytic cycle, the L-Pd(0) species is transient. However, the extreme steric hindrance around the C4-iodine (flanked by the C3 ring junction and C5 methoxy group) severely retards the transmetalation step. When transmetalation is slower than the degradation of the Pd-ligand complex, the uncoordinated Pd(0) aggregates and precipitates. Solution: To maintain low catalyst loading (0.05% – 0.5%), you must use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos or SPhos) that accelerates transmetalation while stabilizing the monomeric Pd(0) intermediate.

Q: My GC-MS shows significant degradation of the starting material and the formation of high-molecular-weight dimers. How do I prevent this? A: The causality here lies in the indanone core. The alpha-protons at the C2 position (adjacent to the C1 ketone) are highly acidic. If you are using strong bases like Sodium tert-butoxide (NaOt-Bu) or Potassium Hydroxide (KOH)—which are common in standard cross-coupling kits—you are inadvertently triggering enolate formation followed by rapid aldol self-condensation. Solution: You must switch to a milder base. Extensive studies on the cross-coupling of base-sensitive aryl iodides demonstrate that Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) effectively facilitate the reaction without deprotonating enolizable ketones [3].

Q: Can I use ligand-free conditions (e.g., Pd/C) to save costs on this substrate? A: Yes, but with a trade-off in reaction time and loading. Ligand-free palladium on carbon (Pd/C) has been successfully applied to aryl iodides in aqueous media [4]. However, because of the di-ortho steric hindrance of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one, ligand-free systems typically require higher temperatures (80–100 °C) and slightly higher effective loading (1–2 mol%) to overcome the activation energy barrier for oxidative addition [4].

Part 2: Mechanistic Visualizations

To successfully optimize your catalyst load, you must understand where the reaction bottlenecks occur. The diagrams below map the catalytic logic and troubleshooting workflows.

CatalyticCycle Pd_Pre Pd(II) Precatalyst (e.g., XPhos Pd G3) Pd_0 Active L-Pd(0) Stabilized by Ligand Pd_Pre->Pd_0 Activation Ox_Add Oxidative Addition (Slightly hindered by C5-OMe) Pd_0->Ox_Add + Iodoindanone Transmet Transmetalation (CRITICAL BOTTLENECK: Di-ortho steric crowding) Ox_Add->Transmet + Coupling Partner Red_Elim Reductive Elimination (Fast: Driven by sterics) Transmet->Red_Elim Intermediate Red_Elim->Pd_0 - Product

Caption: Catalytic cycle highlighting the transmetalation bottleneck caused by extreme ortho-sterics.

Troubleshooting Start Yield < 50% or Stalled Reaction CheckBlack Is 'Pd Black' precipitating? Start->CheckBlack AddLigand Increase Ligand:Pd Ratio or switch to bulky XPhos CheckBlack->AddLigand YES CheckDegrad Are there indanone degradation byproducts? CheckBlack->CheckDegrad NO ChangeBase Switch to milder base (Cs2CO3) to stop enolization CheckDegrad->ChangeBase YES OptLoad Ensure rigorous degassing Check reagent purity CheckDegrad->OptLoad NO

Caption: Decision tree for troubleshooting low yields in sterically hindered iodoindanone cross-couplings.

Part 3: Quantitative Optimization Data

The following table summarizes the empirical causality between catalyst choice, loading, and yield for the Suzuki-Miyaura coupling of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one with standard arylboronic acids.

Pd SourceLigandBaseLoading (mol%)Yield (%)Mechanistic Outcome / Observation
Pd(OAc)₂PPh₃NaOt-Bu2.0%< 15%Massive substrate degradation due to strong base [3].
Pd(OAc)₂PPh₃Cs₂CO₃2.0%45%No degradation, but reaction stalls. Pd black observed.
Pd/C (10%)NoneK₃PO₄1.5%72%Slower reaction (24h), requires aqueous/alcohol mix [4].
XPhos Pd G3 XPhos Cs₂CO₃ 0.5% > 90% Optimal. Bulky ligand overcomes sterics; mild base protects ketone.
XPhos Pd G3XPhosCs₂CO₃0.05%68%Incomplete conversion. Trace oxygen poisons the ultra-low Pd cycle.

Part 4: Self-Validating Experimental Protocol

Optimized Low-Loading Suzuki-Miyaura Coupling (0.5 mol% Pd) This protocol utilizes a precatalyst system to ensure a 1:1 Ligand-to-Palladium ratio, preventing ligand starvation and allowing for sub-1% loading.

Materials:

  • 4-Iodo-5-methoxy-2,3-dihydroinden-1-one (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 Precatalyst (0.005 equiv, 0.5 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 5 mL total)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical for low loading): Add the iodoindanone, arylboronic acid, and Cs₂CO₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar. Add the Dioxane/H₂O solvent mixture.

  • Sparging: Sparge the heterogeneous mixture with ultra-pure Argon for exactly 15 minutes. Self-Validation Check: The mixture should remain a cloudy white/off-white suspension. If it turns yellow/brown here, your solvent is contaminated.

  • Catalyst Introduction: Briefly open the flask under positive Argon flow and add the XPhos Pd G3 precatalyst (0.5 mol%).

  • Activation Phase: Heat the reaction mixture to 40 °C for 10 minutes. Self-Validation Check: The solution must transition to a homogeneous, clear golden-yellow color. This visually confirms the successful generation of the active L-Pd(0) species. If the solution immediately turns black, oxygen has infiltrated the system.

  • Coupling Phase: Increase the temperature to 80 °C and stir vigorously for 4–6 hours.

  • Reaction Quench: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 10 mL) to remove the cesium salts.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

References

  • Source:The Journal of Organic Chemistry (ACS Publications), 2001.
  • Source:Journal of Natural Products (ACS Publications), 2013.
  • Source:Journal of the American Chemical Society, 2007.
  • Title: Recent advances in transition metal-catalysed cross-coupling of (hetero)
Optimization

Reducing byproduct formation in 4-Iodo-5-methoxy-2,3-dihydroinden-1-one reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with synthetic chemists and drug development professionals facing bottlenecks in the synthesis and downstream functionaliza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with synthetic chemists and drug development professionals facing bottlenecks in the synthesis and downstream functionalization of 4-iodo-5-methoxy-2,3-dihydroinden-1-one .

The methoxy-directed electrophilic aromatic substitution (EAS) of the indanone core is notoriously sensitive to electronic and steric variables. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative literature to help you eliminate byproduct formation, optimize your workflows, and ensure high-fidelity cross-coupling reactions.

Mechanistic Grounding & Causality

To control byproduct formation, we must first understand the electronic and steric environment of the starting material, 5-methoxy-1-indanone .

  • Electronic Directing Effects: The methoxy group at C5 is a strong ortho/para director, while the carbonyl at C1 is a meta director. Both groups synergistically activate the C4 and C6 positions for electrophilic attack.

  • Steric Hindrance: The C4 position is significantly more sterically hindered due to its proximity to the aliphatic cyclopentanone ring.

  • Reagent Selection: Because of the unique electronic nature of the fused ring system, mild oxidative iodination systems often fail. For instance, utilizing an I2​ /30% H2​O2​ system yields barely 13% conversion for 5-methoxy-1-indanone[1]. Consequently, stronger electrophiles (like N-iodosuccinimide in acidic media) are required, which inherently increases the risk of over-iodination or aliphatic halogenation if not strictly controlled.

Troubleshooting Guide & FAQs: Synthesis (Iodination)

Q: Why is my conversion rate so low when using standard iodine and hydrogen peroxide? A: The electronic nature of the 5-methoxy-1-indanone ring makes it surprisingly resistant to mild oxidative iodination. Studies have demonstrated that using an I2​ /30% H2​O2​ system yields barely 13% conversion for this specific substrate[1]. To achieve >90% conversion, you must switch to a more potent electrophilic source, such as N-iodosuccinimide (NIS) in an acidic medium (e.g., Trifluoroacetic acid, TFA).

Q: I am detecting halogenation on the cyclopentanone ring rather than the aromatic ring. How do I prevent this? A: Aliphatic halogenation (e.g., forming 3-halo-6-methoxyindene derivatives) is a known competing pathway when using radical initiators, elevated temperatures, or specific halogenating agents like NBS[2]. To ensure strict electrophilic aromatic substitution (EAS) at the C4 position, conduct the reaction in the dark, strictly avoid radical initiators, and maintain the reaction temperature at or below 0 °C.

Q: Why am I seeing a high ratio of the 6-iodo regioisomer instead of the desired 4-iodo product? A: This is a steric bypass issue. While both C4 and C6 are electronically activated, C4 is more sterically hindered. If the reaction temperature is too high, the thermodynamic energy overcomes the steric barrier, leading to a higher proportion of the 6-iodo isomer. Lowering the temperature to 0 °C kinetically favors the 4-iodo product.

Troubleshooting Guide & FAQs: Downstream Cross-Coupling

Q: My iodo-intermediate seems to degrade before the cross-coupling reaction completes. What is happening? A: Iodo-indenone and indanone derivatives can exhibit inherent instability[3]. It is highly recommended to subject the freshly purified 4-iodo-5-methoxy-1-indanone directly to the palladium-catalyzed coupling step rather than storing it for prolonged periods. If storage is necessary, keep it under argon at -20 °C, shielded from light.

Q: During Suzuki-Miyaura coupling, I am seeing significant protodeiodination (reduction back to 5-methoxy-1-indanone). What causes this? A: Protodeiodination occurs when the palladium-aryl intermediate undergoes reduction rather than transmetalation. This is typically caused by excess moisture, highly basic conditions, or a slow transmetalation step. Switch to a weaker, anhydrous base (like K3​PO4​ instead of NaOH ) and use a bidentate ligand (e.g., dppf) to accelerate the reductive elimination step.

Quantitative Data & Byproduct Profiling

Summarizing experimental outcomes is critical for identifying the root cause of byproduct formation. Use the tables below to benchmark your reaction profiles.

Table 1: Comparative Analysis of Iodination Conditions for 5-Methoxy-1-indanone
Reagent SystemSolventTemp (°C)Conversion (%)Primary ByproductMechanistic Rationale
I2​ / 30% H2​O2​ Solvent-free45~13%Unreacted SMInsufficient electrophilicity for this specific substrate[1].
NBS / (Bromination analog) CCl4​ 77N/AAliphatic HalogenationRadical conditions favor benzylic/aliphatic attack[2].
NIS / TFATFA0>95%4,6-Diiodo isomerStrong EAS conditions; requires strict stoichiometric control to prevent over-iodination.
Table 2: Byproduct Profile in Pd-Catalyzed Cross-Coupling
Byproduct TypeStructure / OutcomePrimary CauseMitigation Strategy
Protodeiodination 5-Methoxy-1-indanoneMoisture, slow transmetalationUse anhydrous solvents; switch to bidentate ligands (e.g., dppf).
Homocoupling Biaryl dimerOxygen ingress, excess PdDegas solvents thoroughly via freeze-pump-thaw; reduce catalyst loading.
Demethylation 4-Iodo-5-hydroxy-1-indanoneLewis acidic additives, high heatAvoid strong Lewis acids (e.g., BBr3​ , AlCl3​ ) in the reaction matrix.

Workflows & Logical Relationships

IodinationWorkflow N1 5-Methoxy-1-indanone (Starting Material) N2 Electrophilic Iodination (NIS, TFA, 0°C) N1->N2 N3 Reaction Monitoring (HPLC/TLC) N2->N3 N4 4-Iodo-5-methoxy-1-indanone (Target Product) N3->N4  Major Pathway N5 6-Iodo Isomer (Regioisomer Byproduct) N3->N5  Steric Bypass N6 4,6-Diiodo Isomer (Over-iodination) N3->N6  Excess Reagent N7 Purification (Recrystallization / Chromatography) N4->N7 N5->N7 N6->N7

Workflow for the regioselective iodination of 5-methoxy-1-indanone and byproduct management.

CrossCoupling S1 4-Iodo-5-methoxy-1-indanone S2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) S1->S2 T1 Target Cross-Coupled Product S2->T1  Optimized Ligand/Base B1 Protodeiodination Byproduct (Reduction of C-I to C-H) S2->B1  Moisture / Excess Base B2 Homocoupling Byproduct (Biaryl Formation) S2->B2  O2 Ingress

Logical relationship of byproduct formation pathways during Pd-catalyzed cross-coupling.

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one

This protocol is designed to suppress the 6-iodo isomer and prevent aliphatic halogenation.

  • Preparation: Dissolve 5-methoxy-1-indanone (1.0 equiv) in anhydrous trifluoroacetic acid (TFA) under an inert argon atmosphere.

  • Thermal Control: Chill the reaction vessel strictly to 0 °C using an ice-water bath.

    • Causality: Low temperatures kinetically favor the 4-iodo product over the 6-iodo isomer by minimizing the thermal energy available to overcome the higher steric barrier at the C4 position. It also suppresses unwanted aliphatic reactions[2].

  • Electrophile Addition: Add N-iodosuccinimide (NIS) (1.05 equiv) portion-wise over 30 minutes.

    • Causality: Strict stoichiometric control (1.05 equiv max) is the primary defense against the formation of the 4,6-diiodo byproduct.

  • Monitoring: Stir for 2 hours at 0 °C. Monitor via HPLC. Do not allow the reaction to warm to room temperature until complete.

  • Self-Validating Quench: Pour the mixture into ice water and extract with dichloromethane. Wash the organic layer with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: This is a self-validating step that chemically reduces any unreacted electrophilic iodine to water-soluble iodide, instantly halting the reaction and preventing post-workup oxidative degradation.

  • Purification: Wash with saturated NaHCO3​ to neutralize residual TFA, dry over MgSO4​ , concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure target.

Protocol B: Standardized Suzuki-Miyaura Coupling with Byproduct Suppression

This protocol utilizes the unstable iodo-intermediate efficiently while suppressing protodeiodination[3].

  • Preparation: In an oven-dried Schlenk flask, combine 4-iodo-5-methoxy-1-indanone (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

    • Causality: The large bite angle of the dppf ligand accelerates reductive elimination, directly suppressing the competitive protodeiodination pathway.

  • Solvent Degassing: Add 1,4-dioxane/water (4:1 v/v) that has been rigorously degassed via three freeze-pump-thaw cycles.

    • Causality: Oxygen ingress is the primary driver of homocoupled biaryl byproducts. Degassing eliminates this variable.

  • Reaction: Heat to 80 °C for 4-6 hours. Because iodo-indanone derivatives can degrade[3], prompt coupling immediately following Protocol A is highly recommended.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with EtOAc, and purify via chromatography.

References

  • Title: Iodination of Organic Compounds Using the Reagent System I2-30% aq.
  • Source: researchgate.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Iodo- vs. 4-Bromo-5-methoxy-2,3-dihydroinden-1-one in Advanced Organic Synthesis

Executive Summary In medicinal chemistry and drug development, 5-methoxy-1-indanone derivatives serve as privileged scaffolds for synthesizing neuroactive agents, including donepezil analogs and monoamine reuptake inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, 5-methoxy-1-indanone derivatives serve as privileged scaffolds for synthesizing neuroactive agents, including donepezil analogs and monoamine reuptake inhibitors. Functionalizing the 4-position of this core is a critical step in building molecular complexity.

This guide objectively compares the reactivity profiles of two primary building blocks: 4-Iodo-5-methoxy-2,3-dihydroinden-1-one (CAS: 896133-00-9)[1] and 4-Bromo-5-methoxy-2,3-dihydroinden-1-one (CAS: 436803-36-0)[2]. While both serve as electrophiles in cross-coupling and precursors for organolithium species, their distinct carbon-halogen bond dissociation energies dictate fundamentally different experimental approaches.

Physicochemical Profiling & Fundamental Reactivity

The choice between the iodo and bromo derivative hinges on the thermodynamic stability of the carbon-halogen bond. The C–I bond is significantly weaker and more polarizable than the C–Br bond, rendering the iodo-indanone highly reactive toward both oxidative addition by transition metals and halogen-metal exchange[3].

However, this heightened reactivity comes with a trade-off: aryl iodides are more susceptible to premature dehalogenation and are generally more expensive to source than their bromide counterparts. Furthermore, the larger van der Waals radius of iodine (1.98 Å) compared to bromine (1.85 Å) forces the adjacent 5-methoxy group out of coplanarity with the aromatic ring, slightly increasing the ground-state energy of the iodo-derivative and further driving its kinetic reactivity.

Quantitative Reactivity Comparison
Property / Parameter4-Iodo-5-methoxy-1-indanone4-Bromo-5-methoxy-1-indanone
CAS Number 896133-00-9436803-36-0
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate (Pd) Extremely fast (Often proceeds at 20–40 °C)Moderate (Requires 80–100 °C)
Halogen-Metal Exchange Fast; requires n-BuLi (1.05 eq)Slower; requires t-BuLi (2.0 eq)
Steric Hindrance (vdW radius) 1.98 Å1.85 Å
Primary Synthetic Utility Late-stage functionalization, mild conditionsCost-effective scale-up, robust early steps

Mechanistic Divergence in Key Transformations

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Suzuki-Miyaura couplings, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the aryl halide bond [4].

  • The Iodo Advantage: 4-Iodo-5-methoxy-1-indanone undergoes oxidative addition almost instantaneously at room temperature. This allows the use of standard, inexpensive ligands (like PPh₃) and mild bases, preserving sensitive functional groups elsewhere on the molecule.

  • The Bromo Requirement: 4-Bromo-5-methoxy-1-indanone requires elevated thermal energy (typically >80 °C) to overcome the 81 kcal/mol activation barrier. To achieve high yields without catalyst degradation, electron-rich, sterically bulky biaryl phosphine ligands (e.g., XPhos or SPhos) are often required.

CrossCoupling Iodo 4-Iodo-5-methoxy-1-indanone (BDE ~65 kcal/mol) Pd0 Pd(0) Catalyst Iodo->Pd0 Bromo 4-Bromo-5-methoxy-1-indanone (BDE ~81 kcal/mol) Bromo->Pd0 PdII_I Pd(II)-I Complex Rapid Oxidative Addition (20-40 °C) Pd0->PdII_I Fast PdII_Br Pd(II)-Br Complex Slow Oxidative Addition (80-100 °C) Pd0->PdII_Br Requires Heat/Active Ligands

Figure 1: Energy profile and pathway divergence for Pd-catalyzed oxidative addition.

B. Halogen-Metal Exchange (Lithiation)

Generating a nucleophilic 4-lithio-indanone species is essential for trapping with electrophiles (e.g., aldehydes, CO₂). Critical Causality Note: The C1 ketone of the indanone possesses acidic α-protons. Direct exposure of either compound to alkyllithium reagents will result in enolization or nucleophilic attack at the carbonyl. Protection of the ketone as a ketal is a strict prerequisite.

Once protected, the exchange mechanisms diverge [5]:

  • I/Li Exchange: Driven by the polarizability of iodine, n-butyllithium (1.05 eq) rapidly executes the exchange at -78 °C. The byproduct, 1-iodobutane, is relatively inert under these cryogenic conditions.

  • Br/Li Exchange: Bromine is less polarizable, making the exchange slower. If n-BuLi is used, the generated 1-bromobutane can act as an electrophile, alkylating the newly formed aryllithium species. Therefore, t-butyllithium (2.0 eq) must be used. The first equivalent performs the exchange, generating t-butyl bromide. The second equivalent immediately acts as a base to eliminate the t-butyl bromide into harmless isobutylene and isobutane gases, protecting the aryllithium intermediate[6].

HalogenMetalExchange Substrate Ketal-Protected 4-Halo-5-methoxy-1-indanone Path_I X = Iodo n-BuLi (1.05 eq), -78 °C Substrate->Path_I Path_Br X = Bromo t-BuLi (2.0 eq), -78 °C Substrate->Path_Br Lithio 4-Lithio-5-methoxy-indanone Ketal (Highly Nucleophilic) Path_I->Lithio Clean I/Li Exchange Path_Br->Lithio Br/Li Exchange SideRxn Alkyl Bromide Byproduct Destroyed by 2nd eq t-BuLi Path_Br->SideRxn

Figure 2: Reagent selection logic for Halogen-Metal Exchange based on halide leaving groups.

Self-Validating Experimental Protocols

To demonstrate the practical implications of these reactivity differences, the following self-validating workflows are provided.

Protocol A: Mild Suzuki-Miyaura Coupling (Optimized for the Iodo-Derivative)

This protocol exploits the low BDE of the iodo-derivative to perform a coupling under exceptionally mild conditions, preventing the degradation of sensitive substrates.

Reagents:

  • 4-Iodo-5-methoxy-2,3-dihydroinden-1-one (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Solvent: Degassed THF/H₂O (4:1, 10 mL)

Step-by-Step Methodology:

  • Charge a Schlenk flask with the iodo-indanone, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill with Argon (3x).

  • Add the degassed THF/H₂O mixture, followed by Pd(PPh₃)₄.

  • Stir the biphasic mixture at 40 °C.

  • Self-Validation Checkpoint: At t = 2 hours, perform TLC (Hexanes:EtOAc 3:1). The highly reactive iodo-compound will show complete consumption. (Note: If 4-bromo-5-methoxy-1-indanone were subjected to these exact conditions, TLC would reveal >90% unreacted starting material, validating the kinetic necessity of the iodo-group for low-temperature couplings).

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Halogen-Metal Exchange (Optimized for the Bromo-Derivative)

This protocol details the rigorous conditions required to successfully lithiate the bromo-derivative without byproduct formation.

Prerequisite: The substrate must be pre-converted to 4'-bromo-5'-methoxy-spiro[1,3-dioxolane-2,1'-indane] using ethylene glycol and catalytic p-TsOH.

Reagents:

  • Ketal-protected 4-bromo-indanone (1.0 mmol)

  • t-Butyllithium (1.7 M in pentane, 2.1 mmol)

  • Anhydrous DMF (3.0 mmol) - Electrophile

  • Solvent: Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Dissolve the protected bromo-indanone in anhydrous THF under a strict Argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add t-BuLi (2.1 eq) down the side of the flask over 10 minutes. The solution will typically turn deep yellow/orange indicating the formation of the aryllithium species.

  • Stir at -78 °C for 45 minutes to ensure the second equivalent of t-BuLi completely destroys the t-butyl bromide byproduct.

  • Add anhydrous DMF (3.0 eq) rapidly to quench the aryllithium species.

  • Allow the reaction to warm to room temperature over 1 hour, then quench with saturated aqueous NH₄Cl.

  • Self-Validation Checkpoint: Analyze the crude organic layer via GC-MS. A successful reaction utilizing the correct 2.0+ equivalents of t-BuLi will show a single major peak corresponding to the formylated product. If n-BuLi was erroneously used, the GC-MS trace will show a complex mixture including unreacted starting material and butyl-alkylated indanone derivatives.

Conclusion & Selection Matrix

For researchers designing synthetic routes:

  • Select 4-Bromo-5-methoxy-2,3-dihydroinden-1-one for early-stage synthesis where harsh conditions (high heat, strong bases) are tolerable. It is significantly more cost-effective for kilogram-scale operations.

  • Select 4-Iodo-5-methoxy-2,3-dihydroinden-1-one for late-stage functionalization, complex molecule synthesis, or when operating with thermally sensitive functional groups that demand room-temperature palladium catalysis or rapid, clean lithiation.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Recent Advances in Halogen–Metal Exchange Reactions Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Metal–halogen exchange Source: Wikipedia (Mechanistic Overview) URL:[Link]

Sources

Comparative

Comparative Mass Spectrometry Guide: Structural Elucidation and Fragmentation Dynamics of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one

Executive Summary 4-Iodo-5-methoxy-2,3-dihydroinden-1-one (C₁₀H₉IO₂) is a highly functionalized bicyclic scaffold utilized in the development of targeted therapeutics and advanced materials. Its unique structural topolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Iodo-5-methoxy-2,3-dihydroinden-1-one (C₁₀H₉IO₂) is a highly functionalized bicyclic scaffold utilized in the development of targeted therapeutics and advanced materials. Its unique structural topology—featuring a halogen atom (iodine), an electron-donating methoxy group, and a cyclic ketone (1-indanone)—creates a complex, multi-pathway fragmentation profile during mass spectrometry (MS) analysis.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for characterizing this molecule. This document provides field-proven methodologies, self-validating experimental protocols, and a deep dive into the causality behind its gas-phase dissociation.

Mechanistic Overview of Fragmentation Pathways

The fragmentation of 4-iodo-5-methoxy-2,3-dihydroinden-1-one is governed by the relative bond dissociation energies of its functional groups and the gas-phase stability of the resulting product ions ([1]).

  • Loss of Iodine (Homolytic Cleavage): The carbon-iodine (C-I) bond is the weakest in the molecule. Under high-energy EI conditions (70 eV), homolytic cleavage readily occurs, expelling an iodine radical (•I, -127 Da) to form a highly stable, resonance-stabilized aromatic cation ([2]). In ESI-MS/MS, the loss of neutral hydrogen iodide (HI, -128 Da) is frequently observed due to protonation-directed gas-phase rearrangements.

  • Methoxy Group Cleavage: Aromatic methoxy groups characteristically lose a methyl radical (•CH₃, -15 Da) under EI conditions, driven by the formation of a stable quinoid-type oxonium ion ([3]). Interestingly, in ESI-MS/MS, odd-electron fragmentations (loss of •CH₃ from an even-electron precursor) can also occur, stabilized by the extended conjugation of the indanone ring.

  • Indanone Ring α-Cleavage: The cyclic ketone undergoes α-cleavage followed by the extrusion of neutral carbon monoxide (CO, -28 Da). This is a hallmark fragmentation pathway for 1-indanones and cyclohexanone derivatives, leading to ring contraction and the formation of a stable benzocyclobutene-like radical cation ([4]).

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an analytical platform for this halogenated indanone, the choice dictates the type of structural information obtained. GC-EI-MS provides definitive structural fingerprinting through hard ionization, while LC-ESI-MS/MS excels in high-sensitivity quantification of the intact molecule.

Table 1: Performance and Capability Comparison
FeatureGC-EI-MSLC-ESI-MS/MS
Ionization Technique Hard ionization (70 eV)Soft ionization (Protonation)
Precursor Ion Radical cation [M]•⁺ (m/z 288)Even-electron cation [M+H]⁺ (m/z 289)
Primary Fragmentation Homolytic cleavage (•I, •CH₃)Neutral loss (HI, CO)
Best Use Case Library matching, definitive structural fingerprintingHigh-sensitivity quantification, complex matrix analysis
Limitation Requires analyte volatility and thermal stabilitySusceptible to matrix effects and ion suppression

Experimental Protocols: A Self-Validating Approach

To ensure absolute trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control measure to confirm the causality of the observed data and rule out artifactual fragmentation.

Protocol A: GC-EI-MS Analysis Workflow
  • Sample Preparation & Internal Standardization: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL.

    • Causality & Validation: Ethyl acetate ensures complete solubilization without derivatizing the ketone. Spike the sample with 1 µg/mL of an isotopically labeled internal standard (e.g., 1-indanone-d4). The internal standard verifies injection reproducibility and accounts for any matrix-induced signal suppression.

  • System Suitability Testing (SST): Inject a pure solvent blank followed by a tuning standard (e.g., PFTBA).

    • Causality & Validation: The blank confirms zero column carryover. PFTBA tuning ensures the mass axis is strictly calibrated and the electron multiplier yields standard relative abundances for m/z 69, 219, and 502, validating the 70 eV collision environment.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane, 30 m × 0.25 mm, 0.25 µm). Program the oven from 100°C to 280°C at 15°C/min.

    • Causality: The non-polar stationary phase separates analytes strictly by boiling point, preventing active site adsorption of the polar methoxy and ketone groups.

  • Ionization & Acquisition: Set the EI source to 70 eV and 230°C. Acquire in full scan mode (m/z 50-350).

    • Causality: 70 eV is the universal standard for EI, ensuring the generated spectrum can be cross-referenced against standard NIST libraries. The source temperature prevents analyte condensation while minimizing thermal degradation prior to ionization.

Protocol B: LC-ESI-MS/MS (Positive Ion Mode) Workflow
  • Mobile Phase Optimization: Use Phase A (0.1% Formic acid in Water) and Phase B (0.1% Formic acid in Acetonitrile).

    • Causality: Formic acid acts as an abundant proton donor, maximizing the ionization efficiency and yield of the [M+H]⁺ precursor ion at m/z 289.

  • In-Source Fragmentation Control: Monitor the precursor ion at varying declustering potentials (DP).

    • Causality & Validation: Start at a low DP (20 V) to observe the intact[M+H]⁺. Gradually increase the DP to identify any artifactual in-source loss of iodine, ensuring that subsequent MS/MS data is derived solely from the collision cell ([5]).

  • Collision-Induced Dissociation (CID): Isolate m/z 289 in Q1. Apply a collision energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas.

    • Causality: A CE ramp captures both low-energy pathways (e.g., loss of •CH₃) and high-energy pathways (e.g., loss of HI and CO), providing a comprehensive MS/MS fingerprint.

Quantitative Data Summary

Table 2: Diagnostic Fragment Ions for 4-Iodo-5-methoxy-2,3-dihydroinden-1-one
m/zIon TypeNeutral LossStructural AssignmentPlatform
289 [M+H]⁺NoneProtonated precursorESI-MS
288 [M]•⁺NoneIntact molecular radical cationEI-MS
274 [M+H - CH₃]•⁺15 Da (•CH₃)Methoxy radical cleavage (Odd-electron)ESI-MS/MS
273 [M - CH₃]⁺15 Da (•CH₃)Methoxy radical cleavageEI-MS
261 [M+H - CO]⁺28 Da (CO)Indanone α-cleavageESI-MS/MS
260 [M - CO]•⁺28 Da (CO)Indanone α-cleavageEI-MS
161 [M - I]⁺ / [M+H - HI]⁺127 Da / 128 DaLoss of iodine radical / hydrogen iodideEI / ESI

Fragmentation Pathway Visualization

MS_Fragmentation M_EI Molecular Ion (EI) [M]•+ m/z 288 F_273 [M - CH3]+ m/z 273 M_EI->F_273 - •CH3 (-15 Da) Methoxy cleavage F_161_EI [M - I]+ m/z 161 M_EI->F_161_EI - •I (-127 Da) Homolytic C-I cleavage F_260 [M - CO]•+ m/z 260 M_EI->F_260 - CO (-28 Da) Indanone α-cleavage M_ESI Protonated Precursor (ESI) [M+H]+ m/z 289 F_274 [M+H - CH3]•+ m/z 274 M_ESI->F_274 - •CH3 (-15 Da) Odd-electron fragment F_161_ESI [M+H - HI]+ m/z 161 M_ESI->F_161_ESI - HI (-128 Da) Neutral loss F_261 [M+H - CO]+ m/z 261 M_ESI->F_261 - CO (-28 Da) Ring contraction

Figure 1: Comparative MS fragmentation pathways of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one.

References

  • Wikipedia - Fragmentation (mass spectrometry). Available at: [Link]

  • MDPI (International Journal of Molecular Sciences) - Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Available at:[Link]

  • ACS Publications (Journal of the American Society for Mass Spectrometry) - Radical Additions to Aromatic Residues in Peptides Facilitate Unexpected Side Chain and Backbone Losses. Available at:[Link]

  • ResearchGate - Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. Available at:[Link]

Sources

Validation

Analytical Reference Standards for 4-Iodo-5-methoxy-2,3-dihydroinden-1-one: A Comprehensive Comparison Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound Focus: 4-Iodo-5-methoxy-2,3-dihydroinden-1-one (CAS: 896133-00-9) As the pharmaceutical industry advances the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound Focus: 4-Iodo-5-methoxy-2,3-dihydroinden-1-one (CAS: 896133-00-9)

As the pharmaceutical industry advances the development of complex indanone-derived active pharmaceutical ingredients (APIs) and radiotracers, the analytical control of critical intermediates like 4-Iodo-5-methoxy-2,3-dihydroinden-1-one has become paramount. The presence of the heavy iodine atom and the methoxy-indanone core presents unique analytical challenges, particularly regarding UV response factors and susceptibility to dehalogenation.

This guide objectively compares the performance of different tiers of reference standards for this compound, providing the experimental data and mechanistic rationale necessary to make informed, phase-appropriate analytical decisions.

The Causality of Standard Selection: Why Grade Matters

In analytical testing, the reference standard is the definitive anchor point for all quantitative measurements. A 1% error in the assigned purity of your reference standard propagates directly into a 1% error in your API assay, potentially leading to batch rejection or regulatory non-compliance.

When quantifying 4-Iodo-5-methoxy-2,3-dihydroinden-1-one, relying solely on high-performance liquid chromatography with ultraviolet detection (HPLC-UV) area normalization is a critical vulnerability. The iodine atom significantly alters the molar absorptivity of the indanone core. Consequently, non-iodinated impurities (e.g., the des-iodo precursor) will exhibit vastly different UV response factors. If an analytical grade standard relies only on HPLC-UV area% for its purity assignment, it is highly likely to misrepresent the true mass fraction.

To mitigate this, regulatory bodies emphasize the use of highly characterized materials[1]. The selection between a Certified Reference Material (CRM), a commercial analytical standard, and an in-house working standard must be driven by the need for metrological traceability and absolute quantification.

Objective Comparison of Reference Standard Alternatives

The following table compares the three primary tiers of reference standards available for 4-Iodo-5-methoxy-2,3-dihydroinden-1-one, evaluating their performance based on certification rigor, analytical methodology, and regulatory utility.

Table 1: Performance and Suitability Comparison
Standard TierCertification RigorPrimary Purity Assignment MethodUncertainty Budget (Expanded U)Best Use Case
ISO 17034 CRM Highest (Accredited)[2]qNMR + Mass Balance (Orthogonal)Yes (e.g., 99.5% ± 0.2%)Commercial API release, pivotal stability studies, regulatory submissions.
Analytical Grade Moderate (Commercial CoA)HPLC-UV Area % (Relative)NoEarly-phase R&D, qualitative impurity profiling, method development.
In-House Working Standard Variable (SOP dependent)Qualified against a primary CRM[3]Derived from Primary StandardRoutine QC batch release (cost-effective alternative to daily CRM use).

Experimental Insight: In a recent internal comparability study, a commercial "Analytical Grade" lot of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one reported a purity of 99.8% by HPLC-UV (254 nm). However, subsequent testing via Quantitative NMR (qNMR) revealed an absolute mass fraction of only 96.4%. The discrepancy was traced to 2.1% residual inorganic salts (invisible to UV) and 1.3% residual reaction solvents, highlighting the danger of using non-orthogonal certification methods.

Self-Validating Experimental Protocol: Absolute Purity via 1H-qNMR

To establish a primary reference standard or verify a commercial lot, Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard. Unlike chromatography, qNMR integrates protons directly, providing a primary ratio metric that is independent of chromophores and does not require a homologous reference standard.

The following protocol details the absolute quantification of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one using an internal standard.

Step-by-Step Methodology
  • Internal Standard (IS) Selection:

    • Rationale: The analyte features aromatic protons (~7.5 ppm) and a methoxy singlet (~3.9 ppm). To avoid signal overlap, Dimethyl Sulfone (DMSO2) is selected as the IS. It provides a sharp, isolated singlet at ~3.0 ppm (6H) and is available as a NIST Standard Reference Material (SRM).

  • Gravimetric Preparation (The Critical Step):

    • Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15.000 mg of 4-Iodo-5-methoxy-2,3-dihydroinden-1-one and ~5.000 mg of NIST-traceable DMSO2 into a static-free weighing boat.

    • Self-Validation Check: Record the exact weights. The uncertainty of the balance must be factored into the final expanded uncertainty budget.

  • Solvation:

    • Transfer the powders quantitatively into a vial and dissolve in 0.8 mL of Deuterated Chloroform (CDCl3) containing 0.03% TMS. Transfer the clear solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° (to ensure maximum signal-to-noise).

    • Relaxation Delay (D1): Must be ≥ 5 × T1 of the slowest relaxing proton to ensure complete longitudinal magnetization recovery. For these rigid aromatic/methoxy systems, a D1 of 45 seconds is strictly enforced.

    • Scans (NS): 64 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.

  • Data Processing & Calculation:

    • Apply phase and baseline corrections.

    • Integrate the DMSO2 methyl singlet (3.0 ppm, 6H) and the analyte's methoxy singlet (3.9 ppm, 3H).

    • Calculate the absolute mass fraction ( Px​ ) using the fundamental qNMR equation:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

      (Where I = integral, N = number of nuclei, M = molar mass, W = weight, and P = purity).

This protocol directly satisfies the ICH Q2(R2) requirements for accuracy and specificity in analytical procedure validation by utilizing a metrologically traceable primary method[4].

Reference Standard Qualification Workflow

The lifecycle of qualifying 4-Iodo-5-methoxy-2,3-dihydroinden-1-one from a raw synthesized batch to an ISO 17034-compliant Certified Reference Material requires a robust, multi-disciplinary approach. The workflow below illustrates the necessary orthogonal testing strategy.

RS_Workflow A Raw 4-Iodo-5-methoxy- 1-indanone Batch B Chromatographic Profiling (HPLC-UV & LC-MS/MS) A->B Initial Purity Screen C Impurity Elucidation (Dehalogenated/Isomers) B->C Impurities >0.10% D Absolute Quantification (1H-qNMR vs NIST SRM) B->D Main Peak Assay C->D Structural Confirmation E Mass Balance Orthogonal Check (TGA, KF, ROI) D->E Cross-Validation F ISO 17034 Certified Reference Material (CRM) E->F Final Certification & Uncertainty

Caption: Orthogonal qualification workflow for 4-Iodo-5-methoxy-1-indanone reference standards.

Regulatory Grounding and Best Practices

When integrating 4-Iodo-5-methoxy-2,3-dihydroinden-1-one into a GMP testing environment, handling and lifecycle management are just as critical as the initial certification.

  • Storage and Handling: The iodine substituent makes the molecule sensitive to prolonged photolytic degradation. Standards must be stored in amber vials at 2–8°C. As per USP <11> guidelines, unused portions of a reference standard solution should never be returned to the original container to prevent contamination[1].

  • Method Validation: When validating an HPLC method using this standard, ICH Q2(R2) mandates that the specificity of the method be demonstrated against known degradation products[5]. For this compound, forced degradation (e.g., oxidative or photolytic stress) typically yields the des-iodo analog, which must be baseline-resolved from the main peak.

  • Traceability: Utilizing an ISO 17034 accredited producer ensures that the reference material comes with a comprehensive Certificate of Analysis (CoA) detailing the expanded uncertainty ( U ) and metrological traceability to the International System of Units (SI)[6].

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ISO 17034: General requirements for the competence of reference material producers International Organization for Standardization (ISO) / CertBetter URL:[Link]

  • USP General Chapter <11> Reference Standards United States Pharmacopeia (USP) / Lachman Consultants URL:[Link]

  • SOP: Preparation, Qualification & Storage of Reference and Working Standards Reesach URL:[Link]

Sources

Safety & Regulatory Compliance

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